![molecular formula C5H10O5 B12644431 alpha-L-ribopyranose CAS No. 7296-61-9](/img/structure/B12644431.png)
alpha-L-ribopyranose
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Overview
Description
Alpha-L-ribopyranose: is a cyclic form of the sugar ribose, specifically an aldopentose, which means it contains five carbon atoms and an aldehyde group. It is a naturally occurring sugar that plays a crucial role in the structure of ribonucleic acid (RNA), which is essential for coding, decoding, regulation, and expression of genes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-L-ribopyranose can be synthesized through the acid-catalyzed cyclization of L-ribose. The process involves the formation of a hemiacetal linkage between the aldehyde group at the first carbon and the hydroxyl group at the fourth carbon, resulting in a six-membered ring structure .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of ribose from natural sources, followed by controlled cyclization under acidic conditions. The process may also involve enzymatic methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-L-ribopyranose can undergo oxidation reactions to form ribonic acid.
Reduction: It can be reduced to form ribitol, a sugar alcohol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride or benzoyl chloride can be used for esterification reactions.
Major Products Formed:
Oxidation: Ribonic acid.
Reduction: Ribitol.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
Chemical Applications
Building Block for Nucleotides and Nucleosides
Alpha-L-ribopyranose serves as a fundamental building block in the synthesis of nucleotides and nucleosides. These compounds are essential for the formation of RNA and DNA, playing a crucial role in genetic information storage and transfer. The incorporation of this compound into these molecules enhances their structural diversity and functional capabilities.
Synthesis of Riboflavin
In the industrial sector, this compound is utilized in the production of riboflavin (vitamin B2), which is vital for various biological processes including energy metabolism and cellular function. The sugar's unique structure facilitates its conversion into riboflavin through enzymatic pathways.
Biological Applications
Role in RNA Structure and Function
this compound is integral to the structure of ribonucleic acid (RNA). Its incorporation into RNA molecules is essential for protein synthesis and gene expression. This sugar's presence affects the stability and functionality of RNA, influencing cellular processes .
Antiviral and Anticancer Drug Development
The compound is being explored for its potential in developing antiviral and anticancer drugs. Its role in nucleic acid metabolism allows it to participate in pathways that can inhibit viral replication or cancer cell proliferation. Recent studies have shown that L-nucleosides derived from this compound exhibit selective permeability to compromised cells, potentially leading to fewer side effects compared to traditional therapies like 5-fluorouracil .
Medical Applications
Therapeutics for Cancer Treatment
Research has indicated that this compound derivatives can be effective in treating various cancers. These compounds may provide a more targeted approach to therapy by preferentially affecting cancerous cells while sparing normal cells. Their water-soluble nature enhances their potential for oral delivery, making them attractive candidates for drug formulation .
Mechanism of Action in Antiviral Activity
this compound has been shown to activate specific kinases involved in cobamide synthesis, which can impact the growth of bacteria and viruses. For instance, studies on Geobacillus kaustophilus have demonstrated that enzymes related to this compound can phosphorylate ribosides, facilitating their biological activity .
Case Study 1: Anticancer Activity
A patent study highlighted the development of L-pyranosyl nucleosides derived from this compound that exhibit promising anticancer properties. These compounds showed selective toxicity towards cancer cells while minimizing harm to normal cells, suggesting a novel therapeutic pathway with reduced side effects compared to existing drugs .
Case Study 2: Antiviral Research
Research focusing on the antiviral potential of this compound derivatives revealed their effectiveness against various viral infections. The mechanism involves the inhibition of viral replication through interference with nucleic acid metabolism, showcasing the compound's versatility as a therapeutic agent .
Mechanism of Action
Alpha-L-ribopyranose exerts its effects primarily through its incorporation into RNA. The compound undergoes phosphorylation to form ribose-5-phosphate, which is a key intermediate in the
Properties
CAS No. |
7296-61-9 |
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Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5+/m0/s1 |
InChI Key |
SRBFZHDQGSBBOR-NEEWWZBLSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
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